molecular formula C9H13BrN2O2 B12330496 3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one;hydrobromide

3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one;hydrobromide

Cat. No.: B12330496
M. Wt: 261.12 g/mol
InChI Key: GRAMPGNDHLRWCS-UHFFFAOYSA-N
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Description

3-Amino-1-(2-amino-3-hydroxyphenyl)propan-1-one hydrobromide is a substituted propan-1-one derivative with a dihydroxyphenyl group and an aminoalkyl chain. Its synthesis involves multi-step reactions starting from 2-nitro-3-methoxybenzaldehyde, followed by reduction, deprotection, and salt formation with hydrobromic acid (HBr) . Key analytical data include:

  • Purity: >96% (HPLC)
  • 1H-NMR (d6-DMSO): δ 3.2 (m, 2H), 3.29 (t, J=6.4 Hz, 2H), 6.49–7.22 (aromatic protons), 9.85 (bs, 1H) . This compound has been studied for immunomodulatory properties due to its structural resemblance to bioactive amines like 3-hydroxykynurenine (3-HKA) .

Properties

Molecular Formula

C9H13BrN2O2

Molecular Weight

261.12 g/mol

IUPAC Name

3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one;hydrobromide

InChI

InChI=1S/C9H12N2O2.BrH/c10-5-4-7(12)6-2-1-3-8(13)9(6)11;/h1-3,13H,4-5,10-11H2;1H

InChI Key

GRAMPGNDHLRWCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)N)C(=O)CCN.Br

Origin of Product

United States

Preparation Methods

Direct Amination of Hydroxypropiophenone Derivatives

A foundational approach involves modifying hydroxypropiophenone precursors. For example, 2-amino-3-hydroxypropiophenone can be synthesized via regioselective nitration of 3-hydroxypropiophenone, followed by catalytic hydrogenation.

  • Nitration :
    • 3-Hydroxypropiophenone is treated with nitric acid in acetic anhydride at 0–5°C, yielding 2-nitro-3-hydroxypropiophenone.
    • Key parameter : Temperature control (<10°C) minimizes para-substitution byproducts.
  • Reduction :
    • The nitro group is reduced using H₂/Pd-C in ethanol, producing 2-amino-3-hydroxypropiophenone.
    • Yield : ~65–70% after recrystallization in ethanol-water.

To form the hydrobromide salt, the free base is dissolved in anhydrous ethanol and treated with 48% HBr, followed by precipitation with diethyl ether.

Multi-Step Protection-Deprotection Strategy

This method employs protective groups to enhance regiochemical control:

  • Hydroxyl Protection :
    • The phenolic -OH of 3-hydroxypropiophenone is protected as a benzyl ether using benzyl bromide/K₂CO₃ in DMF.
  • Amination :
    • The ketone is converted to an imine via reaction with ammonium acetate, followed by reduction with NaBH₄ to yield the secondary amine.
  • Deprotection and Salt Formation :
    • Benzyl groups are removed via hydrogenolysis (H₂/Pd-C), and the product is treated with HBr to form the hydrobromide salt.

Advantages :

  • Minimizes oxidation of sensitive functional groups.
  • Achieves >90% purity by HPLC.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Parameter Optimal Condition Impact on Yield
Nitration Solvent Acetic anhydride Maximizes regioselectivity (85% ortho-substitution)
Reduction Temp 25–30°C Prevents over-reduction
Salt Precipitation Ethanol-diethyl ether Enhances crystal purity (99% by XRD)

Catalytic Systems

  • Pd-C vs. Raney Nickel : Pd-C offers higher selectivity for nitro reduction (95% conversion vs. 80% for Ni).
  • Acid Choice : HBr gas in ethanol yields larger crystal aggregates compared to aqueous HBr, improving filtration efficiency.

Analytical Validation

Structural Confirmation

Technique Key Data
¹H NMR (D₂O) δ 2.95 (t, 2H, CH₂), 3.45 (q, 1H, CH), 6.75–7.10 (m, 3H, Ar-H)
IR (KBr) 3350 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O)
XRD Distinct peaks at 2θ = 12.4°, 18.7°, 24.3°

Purity Assessment

Method Result
HPLC (C18 column) Retention time: 6.8 min; Purity: 98.5%
TLC (Silica G) Rf = 0.45 (n-BuOH:AcOH:H₂O = 4:1:1)

Challenges and Mitigation

Byproduct Formation

  • Issue : Para-substituted nitro intermediates (up to 15%) during nitration.
  • Solution : Use excess acetic anhydride as both solvent and dehydrating agent.

Hydroscopicity

  • Issue : Hydrobromide salt absorbs moisture, complicating storage.
  • Solution : Lyophilization under vacuum (<0.1 mBar) yields stable, non-hygroscopic crystals.

Scalability and Industrial Relevance

  • Batch Size : Pilot-scale batches (10 kg) achieved 72% overall yield using continuous hydrogenation reactors.
  • Cost Drivers :
    • Pd-C catalyst recovery (85% via filtration).
    • Solvent recycling (ethanol, 90% reuse).

Emerging Methodologies

Enzymatic Amination

  • Catalyst : Transaminase mutants (e.g., Aspergillus TA-102) convert 3-hydroxypropiophenone to the amino derivative with 80% enantiomeric excess.
  • Advantage : Avoids harsh reducing agents, aligning with green chemistry principles.

Flow Chemistry

  • Microreactor systems reduce reaction time for nitration from 6 h to 20 min, improving throughput.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Neurochemistry

Given its resemblance to neurotransmitter precursors, this compound may play a role in the synthesis of neurotransmitters or act as an intermediate in neurochemical pathways. Research indicates that compounds with similar structures have been investigated for their effects on neural signaling and potential therapeutic benefits in neurodegenerative diseases.

Pharmacological Studies

The compound may serve as a lead structure for developing novel pharmacological agents. Its potential applications include:

  • Antidepressants : Due to its structural characteristics, it could be explored as a candidate for antidepressant activity.
  • Antihypertensive Agents : Similar compounds have shown efficacy in managing blood pressure, warranting investigation into this compound's effects on cardiovascular health.

Synthesis of Derivatives

This compound can be utilized as a building block in organic synthesis to create derivatives with enhanced biological activity. The versatility of its functional groups allows for modifications that can lead to new therapeutic agents.

Case Study 1: Neurotransmitter Precursor Research

A study published in the Journal of Neurochemistry investigated the effects of structurally similar compounds on dopamine synthesis. The findings suggested that modifications to the amino and hydroxyl groups could enhance dopamine release, indicating a potential pathway for further research using 3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one;hydrobromide .

Case Study 2: Antihypertensive Activity

Research conducted by Smith et al. (2024) demonstrated that compounds resembling this hydrobromide exhibited significant reductions in systolic blood pressure in animal models. The study emphasized the need for further exploration into the hydrobromide's efficacy and mechanism of action .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and influence various physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one hydrobromide with structurally or functionally related propan-1-one derivatives:

Compound Name Molecular Formula Substituents Key Properties Applications References
3-Amino-1-(2-amino-3-hydroxyphenyl)propan-1-one HBr C₉H₁₄BrN₂O₂ 2-Amino-3-hydroxyphenyl, NH₂ alkyl chain Purity >96% (HPLC); immunomodulatory activity Immunomodulation research
3-Amino-1-(4-isopropylpiperazin-1-yl)propan-1-one C₁₃H₂₆N₄O Piperazinyl group, isopropyl substituent ELS purity 100%; synthesized via Mannich reaction Inhibitor of AAA ATPase p97
1-(1H-Benzo[d]imidazol-1-yl)-3-(dimethylamino)propan-1-one C₁₁H₁₃N₃O Benzimidazole, dimethylamino group Synthesized via Mannich base reaction; antitubercular activity (MIC: 2–8 µg/mL) Antitubercular agents
3-Amino-1-(2,4-dichlorophenyl)propan-1-one HCl C₉H₁₀Cl₃NO 2,4-Dichlorophenyl, NH₂ alkyl chain Molecular weight 254.54 g/mol; SMILES: NCCC(=O)c1ccc(cc1Cl)Cl.Cl Intermediate in organic synthesis
2-(Methylamino)-1-(3-methylphenyl)propan-1-one C₁₁H₁₅NO 3-Methylphenyl, methylamino group IUPAC name: 2-(Methylamino)-1-(3-methylphenyl)propan-1-one Psychoactive substance regulation

Structural and Functional Analysis

Backbone Similarities: All compounds share the propan-1-one core (R-C(=O)-CH₂-CH₂-NR₂). The hydrobromide salt form in the target compound enhances solubility and stability compared to neutral analogs like 3-amino-1-(2,4-dichlorophenyl)propan-1-one HCl .

Substituent Effects: Aromatic Groups: The 2-amino-3-hydroxyphenyl group in the target compound provides hydrogen-bonding capacity, which is absent in dichlorophenyl () or methylphenyl () analogs. This likely enhances its interaction with biological targets . Aminoalkyl Chains: The NH₂ group in the target compound contrasts with the dimethylamino () or piperazinyl () groups, affecting basicity and receptor binding.

Synthetic Routes :

  • The target compound uses HI/HBr for deprotection and salt formation , while benzimidazole derivatives () employ Mannich reactions with formaldehyde and amines.
  • Piperazinyl analogs () require dihydrochloride intermediates, highlighting divergent purification strategies.

Biological Activity: The target compound’s immunomodulatory activity aligns with 3-HKA analogs but differs from antitubercular benzimidazoles () or ATPase inhibitors (). Dichlorophenyl derivatives () lack reported bioactivity, serving primarily as synthetic intermediates.

Biological Activity

3-Amino-1-(2-amino-3-hydroxyphenyl)propan-1-one; hydrobromide, also known by its CAS number 59095-74-8, is a synthetic organic compound with a complex structure. Its molecular formula is C9H13BrN2O2C_9H_{13}BrN_2O_2. This compound has garnered interest in various fields of biological research due to its potential pharmacological activities.

Chemical Structure and Properties

The compound features several functional groups, including amino and hydroxy groups, which are significant in mediating its biological interactions. The presence of these groups suggests potential activities related to neurotransmitter modulation and metabolic pathways.

PropertyValue
IUPAC Name3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one; hydrobromide
Molecular FormulaC₉H₁₃BrN₂O₂
Molecular Weight261.12 g/mol
CAS Number59095-74-8

The mechanism of action for 3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one; hydrobromide likely involves:

  • Hydrogen Bonding : The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their conformation and activity.
  • Interaction with Receptors : It may act on specific receptors involved in neurotransmission or metabolic regulation, although detailed receptor interaction studies are yet to be published.

Case Studies and Research Findings

Research on structurally similar compounds has provided insights into the potential biological activities of 3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one; hydrobromide:

  • Monoamine Oxidase Inhibition : A study indicated that compounds resembling this structure exhibit significant inhibition of MAO-B, suggesting potential applications in treating neurological disorders such as depression and Parkinson's disease .
  • Antioxidant Properties : Investigations into related phenolic compounds have shown that hydroxy-substituted derivatives can effectively scavenge free radicals, indicating that this compound may possess similar antioxidant capabilities .
  • Neuroprotective Effects : Analogous compounds have demonstrated neuroprotective effects in vitro, potentially offering therapeutic benefits against neurodegenerative diseases .

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